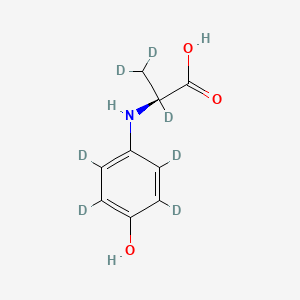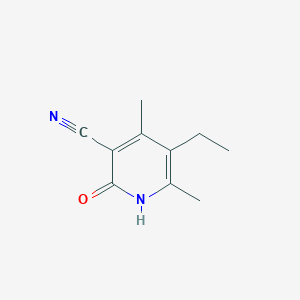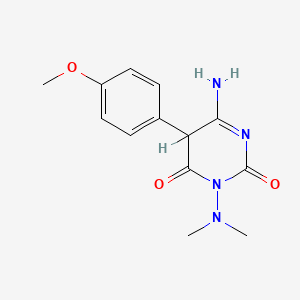
3-Isopropylthiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylthiazolidine-2,4-dione is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological potential . The thiazolidine-2,4-dione scaffold, in particular, has been extensively studied due to its versatility and ability to undergo various chemical modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylthiazolidine-2,4-dione typically involves the reaction of isopropylamine with thiazolidine-2,4-dione under controlled conditions. One common method is the Knoevenagel condensation reaction, which involves the reaction of thiazolidine-2,4-dione with an aldehyde or ketone in the presence of a base such as sodium acetate . This reaction can be carried out in various solvents, including acetic acid and dimethylformamide (DMF), to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. For instance, deep eutectic solvents have been used as both solvents and catalysts in the synthesis process, resulting in high yields and reduced waste . This method not only enhances the efficiency of the synthesis but also aligns with sustainable production practices.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidine compounds .
Wissenschaftliche Forschungsanwendungen
3-Isopropylthiazolidine-2,4-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Isopropylthiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to the activation of PPAR-γ receptors, which play a crucial role in regulating glucose and lipid metabolism . By binding to these receptors, the compound enhances insulin sensitivity and reduces blood glucose levels . Additionally, its antimicrobial action is linked to the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
3-Isopropylthiazolidine-2,4-dione can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: The parent compound, which serves as the core structure for various derivatives.
Rosiglitazone and Pioglitazone: These are well-known thiazolidinedione drugs used in the treatment of type 2 diabetes.
Thiazolidin-4-one: Another thiazolidine derivative with a different substitution pattern, exhibiting distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H9NO2S |
|---|---|
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H9NO2S/c1-4(2)7-5(8)3-10-6(7)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
CUGWAHWCGMTXGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)CSC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


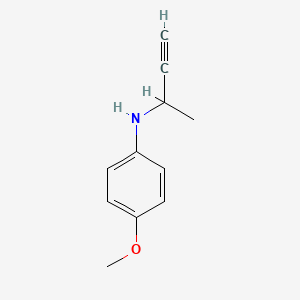


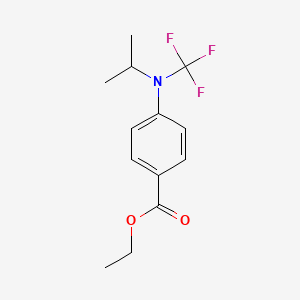
![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
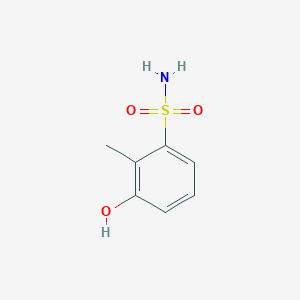
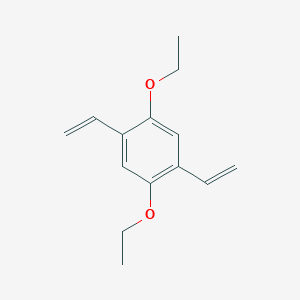


![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
